molecular formula C₂₃H₁₁Cl₂N₆Na₃O₁₀S₃ B116563 Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate CAS No. 57583-69-4

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate

Cat. No.: B116563
CAS No.: 57583-69-4
M. Wt: 767.4 g/mol
InChI Key: ZZHYREJHWJCRBB-UHFFFAOYSA-K
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Description

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonate, azo, and triazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate involves several steps:

    Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 4,6-dichloro-1,3,5-triazine to form the azo compound.

    Sulfonation: The resulting compound undergoes sulfonation to introduce additional sulfonate groups, enhancing its solubility and dyeing properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopic analysis of biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo group (-N=N-) is responsible for the chromophore, while the sulfonate groups enhance solubility in water. The triazine ring provides stability and allows for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-5-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate
  • Trisodium 5-((4-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate

Uniqueness

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate is unique due to the presence of two chlorine atoms on the triazine ring, which enhances its reactivity and allows for more diverse chemical modifications compared to similar compounds.

Properties

IUPAC Name

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N6O10S3.3Na/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41;;;/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYREJHWJCRBB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889776
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57583-69-4
Record name Trisodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate
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Record name TRISODIUM 5-((4,6-DICHLORO-1,3,5-TRIAZIN-2-YL)AMINO)-4-HYDROXY-3-((1-SULFO-2-NAPHTHALENYL)AZO)-2,7-NAPHTHALENEDISULFONATE
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